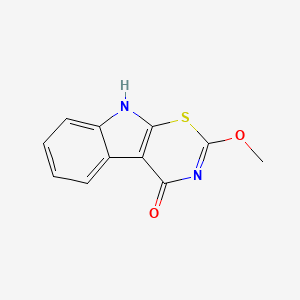
Cyclobrassinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobrassinone is an organic compound belonging to the class of indoles, which are characterized by an indole moiety consisting of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . This compound has been detected in brassicas, a group of plants that includes broccoli, cabbage, and mustard . This compound is a phytoalexin, a type of secondary metabolite produced by plants in response to stress or pathogen attack .
Méthodes De Préparation
Cyclobrassinone can be synthesized through various chemical routes. One common method involves the reaction of indole derivatives with specific reagents under controlled conditions. The exact synthetic routes and reaction conditions can vary, but typically involve the use of catalysts and specific temperature and pressure settings to achieve the desired product
Analyse Des Réactions Chimiques
Cyclobrassinone undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts or specific reaction conditions.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Cyclobrassinone has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It is studied for its unique chemical properties and potential as a precursor for synthesizing other complex molecules.
Biology: As a phytoalexin, this compound plays a role in plant defense mechanisms, making it a subject of interest in plant biology and agriculture.
Mécanisme D'action
The mechanism by which cyclobrassinone exerts its effects involves its interaction with specific molecular targets and pathways. As a phytoalexin, it is produced in response to pathogen invasion and other stress factors. It exhibits antimicrobial activity, helping to protect the plant from infections . The exact molecular targets and pathways involved in its action are still under investigation, but it is known to interfere with the growth and development of pathogens.
Comparaison Avec Des Composés Similaires
Cyclobrassinone is similar to other phytoalexins produced by brassicas, such as brassinin, spirobrassinin, and methoxybrassinin These compounds share structural similarities and are all involved in plant defense mechanisms this compound is unique in its specific chemical structure and the particular conditions under which it is produced
Propriétés
Numéro CAS |
156953-82-1 |
|---|---|
Formule moléculaire |
C11H8N2O2S |
Poids moléculaire |
232.26 g/mol |
Nom IUPAC |
2-methoxy-9H-[1,3]thiazino[6,5-b]indol-4-one |
InChI |
InChI=1S/C11H8N2O2S/c1-15-11-13-9(14)8-6-4-2-3-5-7(6)12-10(8)16-11/h2-5,12H,1H3 |
Clé InChI |
YCFLCHMHGBXTCU-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=O)C2=C(S1)NC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



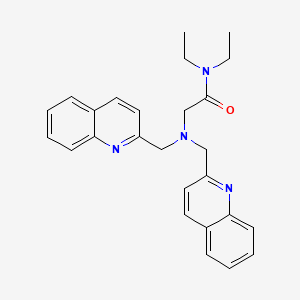
![4-[(2,5-Dichlorophenyl)methyl]piperidin-4-amine](/img/structure/B12915085.png)
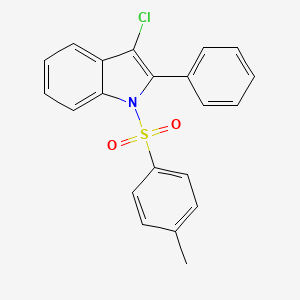
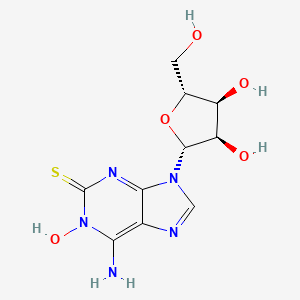
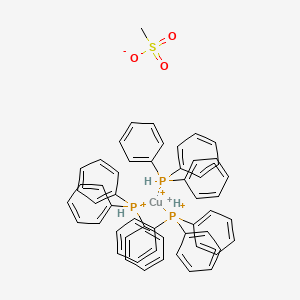
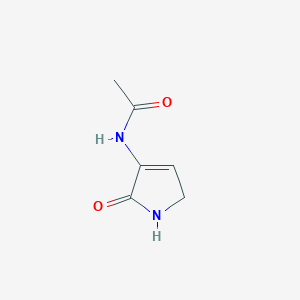
![Ethyl 2-aminocyclohepta[b]pyrrole-3-carboxylate](/img/structure/B12915107.png)
![4H-Pyrazolo[3,4-d]pyrimidin-4-one, 2,7-dihydro-2,7-dimethyl-](/img/structure/B12915111.png)
![3-(2-Bromophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12915116.png)
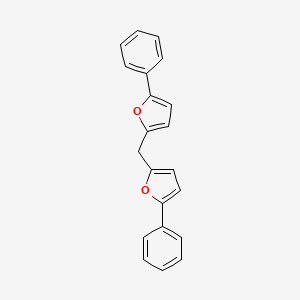
![2-[(4-Chlorobenzene-1-sulfonyl)methyl]-5-nitrofuran](/img/structure/B12915122.png)
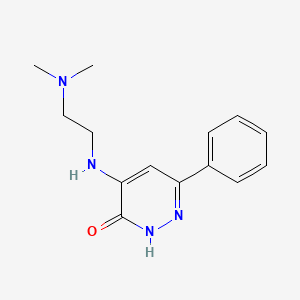
![2,3,9,10-Tetramethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one](/img/structure/B12915130.png)
